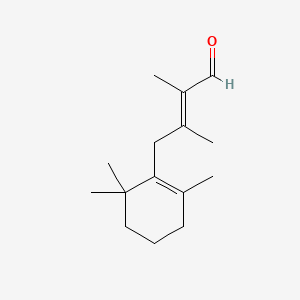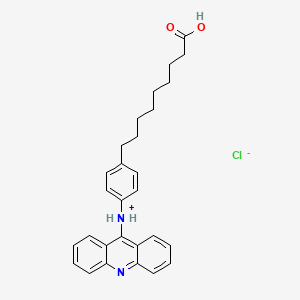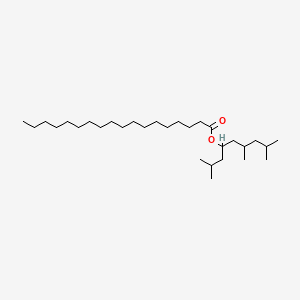![molecular formula C19H28BrNO B13765091 N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide CAS No. 6276-85-3](/img/structure/B13765091.png)
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide is a quaternary ammonium compound with a molecular formula of C19H28BrNO. This compound is known for its unique structure, which includes a naphthalene ring, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide typically involves the reaction of N,N,N-triethylamine with 2-[(naphthalen-1-yl)methoxy]ethan-1-ol in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the yield and minimize impurities. The final product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can produce a variety of substituted ammonium compounds.
Aplicaciones Científicas De Investigación
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Triethyl-2-[(naphthalen-2-yl)methoxy]ethan-1-aminium bromide
- N,N,N-Triethyl-2-[(phenyl)methoxy]ethan-1-aminium bromide
Uniqueness
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propiedades
| 6276-85-3 | |
Fórmula molecular |
C19H28BrNO |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
triethyl-[2-(naphthalen-1-ylmethoxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C19H28NO.BrH/c1-4-20(5-2,6-3)14-15-21-16-18-12-9-11-17-10-7-8-13-19(17)18;/h7-13H,4-6,14-16H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
KRSFCWYZTPFFKG-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCOCC1=CC=CC2=CC=CC=C21.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
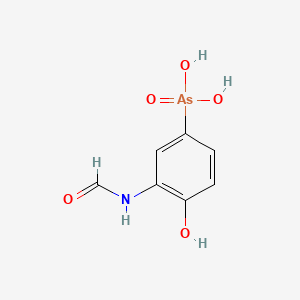


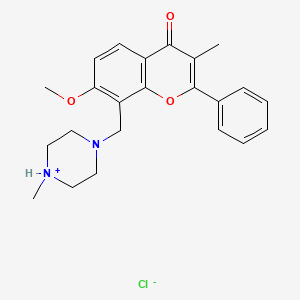

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
